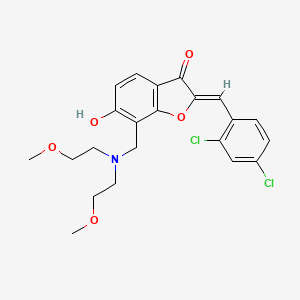

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2,4-dichlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one

Descripción general

Descripción

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2,4-dichlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzofuran core, which is a common structural motif in many biologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2,4-dichlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one typically involves multiple steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

Introduction of the Benzylidene Group: The 2,4-dichlorobenzylidene group is introduced via a condensation reaction with a suitable aldehyde.

Aminomethylation: The bis(2-methoxyethyl)amino group is added through a Mannich reaction, which involves the reaction of formaldehyde, a secondary amine, and the benzofuran derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxyl group on the benzofuran ring can undergo oxidation to form a ketone or quinone derivative.

Reduction: The benzylidene group can be reduced to a benzyl group using hydrogenation or other reducing agents.

Substitution: The dichlorobenzylidene group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often used for hydrogenation reactions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

Oxidation: Formation of benzofuran-3-one or benzofuran-3,4-quinone derivatives.

Reduction: Formation of 2-(2,4-dichlorobenzyl)-6-hydroxybenzofuran derivatives.

Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits a range of biological activities that can be categorized as follows:

1. Anti-inflammatory Effects

Research indicates that compounds similar to (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2,4-dichlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one possess significant anti-inflammatory properties. These compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-1, which are crucial in the pathogenesis of various inflammatory diseases .

2. Antioxidant Activity

The presence of hydroxy groups in the molecular structure allows for effective scavenging of free radicals, thereby reducing oxidative stress within cells. This activity is critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

3. Anticancer Properties

Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins . Its structural similarity to other benzofuran derivatives known for their anticancer effects supports ongoing research into its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have documented the biological activities of benzofuran derivatives, including the compound :

Industrial Applications

Given its promising biological activities, this compound could find applications in various industries:

- Pharmaceuticals : Potential development as an anti-inflammatory or anticancer drug.

- Agrochemicals : Could be explored for use in crop protection due to its biological activity.

- Functional Materials : The unique chemical properties may allow for applications in materials science.

Mecanismo De Acción

The mechanism of action of (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2,4-dichlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one depends on its application:

Biological Activity: In biological systems, the compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways would need to be identified through experimental studies.

Catalysis: As a ligand, the compound can coordinate to metal centers, altering their electronic properties and facilitating catalytic reactions.

Comparación Con Compuestos Similares

Similar Compounds

Benzofuran Derivatives: Compounds such as 6-hydroxybenzofuran and 2-benzylidene-6-hydroxybenzofuran share structural similarities.

Aminomethylated Compounds: Compounds with bis(2-methoxyethyl)amino groups, such as certain Mannich bases, are structurally related.

Uniqueness

Structural Complexity: The combination of the benzofuran core, dichlorobenzylidene group, and bis(2-methoxyethyl)amino group makes this compound unique.

Potential Bioactivity: Its structural features suggest potential bioactivity that may not be present in simpler analogs.

Actividad Biológica

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2,4-dichlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran class, which has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by various studies and data.

Chemical Structure

The compound features a benzofuran nucleus substituted with a dichlorobenzylidene group and a bis(2-methoxyethyl)amino side chain. This unique structure is hypothesized to contribute to its diverse biological effects.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzofuran derivatives. For instance:

- Cytotoxic Effects : A study reported that compounds similar to the target compound exhibited significant cytotoxicity against various cancer cell lines, including K562 (chronic myelogenous leukemia), PC3 (prostate cancer), and SW620 (colon cancer) with IC50 values ranging from 1.2 to 5.3 µM .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through mitochondrial pathways, characterized by increased reactive oxygen species (ROS) generation and caspase activation .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | K562 | 3.1 | Apoptosis via ROS |

| Compound B | PC3 | 4.4 | Caspase activation |

| Compound C | SW620 | 2.2 | Mitochondrial dysfunction |

Anti-inflammatory Activity

Benzofuran derivatives have also been noted for their anti-inflammatory properties:

- Inhibition of Cytokine Production : Compounds similar to the target compound have been shown to significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β by up to 98% in vitro .

- NF-κB Pathway Suppression : These compounds can inhibit NF-κB activity, a key regulator in inflammatory responses, thus highlighting their potential in treating chronic inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives are notable:

- Broad-Spectrum Activity : Studies indicate that certain benzofuran compounds exhibit activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 8 µM against E. faecalis .

| Microorganism | MIC (µM) | Activity |

|---|---|---|

| E. faecalis | 8 | Antibacterial |

| S. aureus | 16 | Antibacterial |

| E. coli | 32 | Antibacterial |

Case Studies

- Study on Apoptosis Induction : A recent study demonstrated that a related benzofuran derivative increased the activity of caspases 3 and 7 by over 200% after prolonged exposure, indicating strong pro-apoptotic effects . This suggests that the target compound may similarly induce apoptosis in cancer cells.

- Anti-inflammatory Effects in Chronic Models : In vivo models of chronic inflammation revealed that similar compounds significantly reduced inflammation markers and improved clinical outcomes in animal models of arthritis .

Propiedades

IUPAC Name |

(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-2-[(2,4-dichlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23Cl2NO5/c1-28-9-7-25(8-10-29-2)13-17-19(26)6-5-16-21(27)20(30-22(16)17)11-14-3-4-15(23)12-18(14)24/h3-6,11-12,26H,7-10,13H2,1-2H3/b20-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIOJZHFVSXMHFY-JAIQZWGSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)CC1=C(C=CC2=C1OC(=CC3=C(C=C(C=C3)Cl)Cl)C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCN(CCOC)CC1=C(C=CC2=C1O/C(=C\C3=C(C=C(C=C3)Cl)Cl)/C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23Cl2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.